molecular formula C13H12N2O B1324220 6-(4-Cyanophenyl)-6-oxohexanenitrile CAS No. 898767-51-6

6-(4-Cyanophenyl)-6-oxohexanenitrile

Cat. No. B1324220
CAS RN: 898767-51-6
M. Wt: 212.25 g/mol
InChI Key: NYMMMHHOYAIIQO-UHFFFAOYSA-N
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Description

The compound “6-(4-Cyanophenyl)-6-oxohexanenitrile” is an organic compound containing a cyanophenyl group and a nitrile group. The cyanophenyl group consists of a benzene ring with a cyanide (-CN) substituent, and the nitrile group is a functional group consisting of a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of “6-(4-Cyanophenyl)-6-oxohexanenitrile” would likely consist of a benzene ring attached to a six-carbon chain with a nitrile group at the end. The fourth carbon of the benzene ring would also be attached to a cyanide group .


Chemical Reactions Analysis

Again, while specific reactions involving “6-(4-Cyanophenyl)-6-oxohexanenitrile” are not available, similar compounds undergo a variety of reactions. For instance, phenol hydrogenation is a common reaction used to produce cyclohexanone and cyclohexanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-Cyanophenyl)-6-oxohexanenitrile” would depend on its specific structure. For example, “N-(4-Cyanophenyl)-glycine” has a melting point of 237 °C and a density of 1.30 g/cm3 .

Scientific Research Applications

Photolytic Generation of Cations

  • The photolysis of chloroanilines, closely related to cyanophenyl compounds, leads to the efficient generation of phenyl cations, which can undergo various reactions such as addition to substrates or reduction to anilines. This process demonstrates the reactivity of phenyl cations under specific conditions, which could be relevant for understanding or utilizing similar reactivity in compounds like 6-(4-Cyanophenyl)-6-oxohexanenitrile (Guizzardi et al., 2001).

Molecular Curvature and Intermolecular Interactions

  • The synthesis and characterization of compounds with cyanobiphenyl structures have shown that specific intermolecular interactions and molecular curvature can influence the formation of liquid crystal phases, such as the nematic phase. This research could provide insights into the design and development of new materials with desired liquid crystalline properties (Walker et al., 2019).

Catalysis and Synthesis

  • Cyanophenyl compounds have been used in catalytic processes, such as the base-promoted homolytic aromatic substitution, to synthesize aroylated phenanthridines. This demonstrates the potential of cyanophenyl derivatives in facilitating or undergoing chemical transformations, which could be relevant for the synthesis of complex organic molecules (Leifert et al., 2013).

Luminescence and Co-Crystals

  • Research on bispyridyl-substituted α,β-unsaturated ketones, which share structural similarities with cyanophenyl compounds, has led to the development of novel co-crystals with interesting luminescent properties. This indicates the potential of cyanophenyl-based compounds in the field of material science, particularly in the design of luminescent materials (Li et al., 2015).

Future Directions

The future directions for research on “6-(4-Cyanophenyl)-6-oxohexanenitrile” would depend on its properties and potential applications. For example, if it has anti-inflammatory properties like Crisaborole, it could be studied for potential use in treating inflammatory conditions .

properties

IUPAC Name

4-(5-cyanopentanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-9-3-1-2-4-13(16)12-7-5-11(10-15)6-8-12/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMMMHHOYAIIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642227
Record name 4-(5-Cyanopentanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Cyanophenyl)-6-oxohexanenitrile

CAS RN

898767-51-6
Record name 4-Cyano-ε-oxobenzenehexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Cyanopentanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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